2-Hexyl-4,5-dimethyloxazole

Gas Chromatography Volatile Compound Identification Flavor Chemistry

2-Hexyl-4,5-dimethyloxazole (CAS 20662-87-7) is a 2,4,5-trisubstituted oxazole characterized by a hexyl chain at the C2 position of the 1,3-oxazole ring. With a molecular formula of C₁₁H₁₉NO and a molecular weight of 181.27 g/mol, it belongs to a family of heterocyclic volatile compounds primarily identified in heat-processed food systems such as French-fried potatoes.

Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
CAS No. 20662-87-7
Cat. No. B15365976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexyl-4,5-dimethyloxazole
CAS20662-87-7
Molecular FormulaC11H19NO
Molecular Weight181.27 g/mol
Structural Identifiers
SMILESCCCCCCC1=NC(=C(O1)C)C
InChIInChI=1S/C11H19NO/c1-4-5-6-7-8-11-12-9(2)10(3)13-11/h4-8H2,1-3H3
InChIKeyKNPWGHJHGHEJLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hexyl-4,5-dimethyloxazole (CAS 20662-87-7): A Long-Chain Trisubstituted Oxazole for Flavor and Analytical Reference Standards


2-Hexyl-4,5-dimethyloxazole (CAS 20662-87-7) is a 2,4,5-trisubstituted oxazole characterized by a hexyl chain at the C2 position of the 1,3-oxazole ring [1]. With a molecular formula of C₁₁H₁₉NO and a molecular weight of 181.27 g/mol, it belongs to a family of heterocyclic volatile compounds primarily identified in heat-processed food systems such as French-fried potatoes [1]. Unlike its lower-molecular-weight analogs that find use as approved flavoring substances, this compound is not FEMA-approved for direct flavor use, and its recommended application is restricted to research and analytical reference purposes [2].

Why 2-Hexyl-4,5-dimethyloxazole Is Not Directly Interchangeable with Other Trisubstituted Oxazoles


Within the 2,4,5-trisubstituted oxazole class, a simple alkyl chain length swap at the C2 position is not functionally neutral. A longer hexyl chain fundamentally alters the compound's gas-chromatographic retention, hydrophobicity, and boiling point, preventing straightforward substitution in analytical methods, flavor reconstitution models, or procurement specifications. For instance, substituting the target compound with 2,4,5-trimethyloxazole would result in a Kovats Retention Index shift of 461 units, leading to a completely different elution window, while using 2-ethyl-4,5-dimethyloxazole would compromise lipophilicity by over 2.5 logP units [1]. The quantitative evidence below makes these non-interchangeability claims measurable and verifiable.

Quantifiable Differentiation of 2-Hexyl-4,5-dimethyloxazole Against Closest Analogs


Kovats Retention Index on Non-Polar Column Demonstrates Superior Analytical Differentiation

2-Hexyl-4,5-dimethyloxazole exhibits the highest chromatographic retention among linear 2-alkyl-4,5-dimethyloxazole homologues identified in French-fried potato volatiles. Its Kovats Retention Index (RI) on an SPB-1/SPD-1 non-polar column is 1287, which is 461 units higher than 2,4,5-trimethyloxazole (RI 826) and 401 units higher than 2-ethyl-4,5-dimethyloxazole (RI 886) [1]. This wide RI gap ensures unambiguous GC separation from early-eluting oxazole interferents when present in complex food or analytical mixtures.

Gas Chromatography Volatile Compound Identification Flavor Chemistry

Predicted Octanol-Water Partition Coefficient (XLogP) as a Differentiator for Lipophilicity-Dependent Applications

The hexyl substituent at C2 confers significantly higher lipophilicity compared to shorter-chain analogs. The computed XLogP3-AA value for 2-hexyl-4,5-dimethyloxazole is 4.0, whereas 2-ethyl-4,5-dimethyloxazole has an XLogP3-AA of 2.0 and 2,4,5-trimethyloxazole has a reported logP of approximately 1.5 [1][2]. This represents a 2.0–2.5 logP unit increase, corresponding to a theoretical ~100–300 fold higher partition into octanol over water.

Lipophilicity ADME Prediction QSPR Modeling

Boiling Point Elevation Guarantees Thermal Processing Distinction

The 2-hexyl chain causes a substantial boiling point increase relative to shorter-chain 4,5-dimethyloxazole homologues. The predicted boiling point of 2-hexyl-4,5-dimethyloxazole is 248.6 ± 9.0 °C at 760 mmHg, compared to 166.4 °C for 2-ethyl-4,5-dimethyloxazole and 133–134 °C for 2,4,5-trimethyloxazole . This 82–115 °C boiling point differential means the target compound remains in the liquid phase under conditions where lower homologues would fully volatilize.

Thermal Stability Distillation Formulation Engineering

Approximate Relative Concentration in French-Fried Potato Volatiles Informs Reconstitution Model Prioritization

Among the 24 alkyloxazoles identified in French-fried potato volatiles, 2-hexyl-4,5-dimethyloxazole has an approximate relative concentration of 10 units (arbitrary scale), which is comparable to 2-butyl-4,5-dimethyloxazole (10), 2-isobutyl-4,5-dimethyloxazole (10), and 2-pentyl-4,5-dimethyloxazole (10), but only 25% of the level of 2,4,5-trimethyloxazole (40) and 10-fold higher than 2-ethyl-4,5-dimethyloxazole (1) [1].

Flavor Reconstitution Natural Abundance Aroma Chemistry

FEMA/JECFA Regulatory Status Differentiates Procurement End-Use Eligibility

Unlike 2-ethyl-4,5-dimethyloxazole (FEMA 3672, JECFA 1555) and 2-isobutyl-4,5-dimethyloxazole (listed in the FDA EAFUS database), 2-hexyl-4,5-dimethyloxazole is not recognized as a FEMA GRAS flavoring substance and carries explicit recommendations of 'not for flavor use' and 'not for fragrance use' [1][2][3]. This regulatory distinction means the target compound is exclusively suitable for analytical reference standard procurement rather than direct food flavor formulation.

Regulatory Compliance Flavor Ingredients GRAS Assessment

Application Scenarios Where 2-Hexyl-4,5-dimethyloxazole Differentiation Drives Scientific Selection


GC-MS Reference Standard for Alkyloxazole Identification in French-Fried Potato and Roasted Food Volatiles

In food volatile research, 2-hexyl-4,5-dimethyloxazole serves as an essential reference standard for confirming the identity of long-chain alkyloxazoles. Its definitive Kovats RI of 1287 on non-polar SPB-1 columns, established by Carlin et al. (1986), allows analytical chemists to distinguish it from co-occurring homologues such as 2-pentyl-4,5-dimethyloxazole (RI 1193) and 2-butyl-4,5-dimethyloxazole (RI 1096) [1]. Laboratories analyzing potato-derived volatiles or Maillard reaction products should procure this specific compound to avoid misidentification of the GC peak cluster that elutes in the 1280–1360 RI region.

Lipophilicity-Dependent Partitioning Studies in Lipid-Rich Food or Biological Matrices

With an XLogP3-AA of 4.0, 2-hexyl-4,5-dimethyloxazole is over 100-fold more lipophilic than its C2-ethyl analog (XLogP3-AA 2.0) [1]. Researchers investigating the partitioning of volatile heterocycles into lipid phases—such as frying oil, adipose tissue, or cell membrane models—can use this compound as a high-logP probe to study diffusion and retention behavior that shorter-chain oxazoles cannot emulate. Its selection is justified when the experimental design requires a lipophilicity threshold exceeding logP 3.5.

Thermal Stability Screening in High-Temperature Food Processing Simulation

The boiling point of 248.6 °C makes 2-hexyl-4,5-dimethyloxazole suitable for thermal degradation studies under conditions that would fully volatilize lower-molecular-weight oxazoles (boiling points 133–166 °C) [1]. Food scientists simulating baking, roasting, or deep-frying processes at temperatures between 180–240 °C can employ this compound to assess the persistence and transformation of long-chain alkyloxazoles, distinguishing it from its more thermally labile analogues that would evaporate before meaningful degradation kinetics can be measured.

Exclusive Analytical Reference Procurement for Non-FEMA Oxazole Compound Identification

Since 2-hexyl-4,5-dimethyloxazole is not FEMA-listed and carries a 'not for flavor use' recommendation, it is exclusively positioned for analytical reference procurements rather than flavor ingredient sourcing [1]. Analytical laboratories building in-house MS libraries for food adulteration or authenticity testing should specifically source this non-FEMA oxazole to ensure their reference collection spans both regulated and non-regulated alkyloxazoles, enabling complete volatile profile characterization.

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